molecular formula C16H19BrO2 B8544297 6'-bromo-4-ethoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

6'-bromo-4-ethoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Cat. No. B8544297
M. Wt: 323.22 g/mol
InChI Key: JGPOGFFRQZDVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-bromo-4-ethoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one is a useful research compound. Its molecular formula is C16H19BrO2 and its molecular weight is 323.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6'-bromo-4-ethoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'-bromo-4-ethoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6'-bromo-4-ethoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Molecular Formula

C16H19BrO2

Molecular Weight

323.22 g/mol

IUPAC Name

6-bromo-4'-ethoxyspiro[3H-indene-2,1'-cyclohexane]-1-one

InChI

InChI=1S/C16H19BrO2/c1-2-19-13-5-7-16(8-6-13)10-11-3-4-12(17)9-14(11)15(16)18/h3-4,9,13H,2,5-8,10H2,1H3

InChI Key

JGPOGFFRQZDVRK-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC2(CC1)CC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

6′-Bromo-4-hydroxyspiro[cyclohexane-1,2′-inden]-1′(3′H)-one as a 2:1 mixture of isomers (Intermediate 5 Step 2, 10.4 g, 34.1 mmol) and ethyl iodide (3.6 mL, 44.3 mmol) were dissolved in 2-MeTHF (100 mL) under N2. KOt-Bu (7.65 g, 68.2 mmol) was added portionwise to the reaction mixture, keeping the internal temperature below 30° C. The solution was stirred at r.t. overnight. Water (40 mL) and brine (25 mL) were added and the mixture was further stirred for min. The mixture was diluted with brine and 2-Me-THF until two layers formed. The phases were separated. Activated charcoal was added to the organic layer which was then stirred for 10 min. Diatomaceous earth was added and the mixture was further stirred for 5 min. The mixture was filtered through a plug of silica gel and diatomaceous earth, which was rinsed with heptane/EtOAc 7:3. The filtrate was concentrated. The filtration sequence was repeated, affording 4.0 g (36% yield) of the title compound (as a 2:1 mixture of isomers): 1H NMR (300 MHz, CDCl3) δ ppm 1.22 (t, 3 H), 1.32-1.45 (m, 2 H), 1.45-1.52 (m, 2 H), 1.77 (dt, 2 H), 2.07-2.16 (m, 2 H), 2.98 (s, 2 H), 3.30-3.40 (m, 1 H), 3.57 (q, 2 H), 7.34 (d, 1 H), 7.69 (dd, 1 H), 7.87 (d, 1 H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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3.6 mL
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reactant
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7.65 g
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reactant
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100 mL
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brine
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[Compound]
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2-Me THF
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brine
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25 mL
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40 mL
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Yield
36%

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